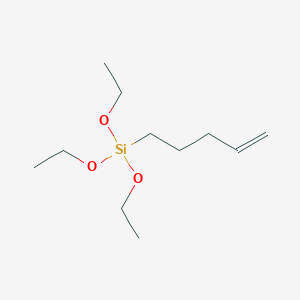
Triethoxy(pent-4-enyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(pent-4-enyl)silane: is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si. It is a clear, colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(pent-4-enyl)silane can be synthesized through the hydrosilylation reaction of pent-4-en-1-ol with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethoxy(pent-4-enyl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, alcohols; room temperature to moderate temperatures.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Triethoxy(pent-4-enyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems .
Medicine: This compound is explored for its potential in drug formulation and delivery. Its ability to form stable bonds with various functional groups makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of high-performance materials, such as composites and polymers .
Mechanism of Action
The mechanism of action of triethoxy(pent-4-enyl)silane involves its ability to form stable covalent bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form strong bonds. This property is exploited in applications such as surface modification and coupling agent synthesis .
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but lacks the pent-4-enyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a pent-4-enyl group.
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful in applications requiring amine functionality.
Uniqueness: Triethoxy(pent-4-enyl)silane is unique due to the presence of the pent-4-enyl group, which imparts specific reactivity and properties.
Properties
CAS No. |
131713-25-2 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
triethoxy(pent-4-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |
InChI Key |
OCANZHUXNZTABW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC=C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



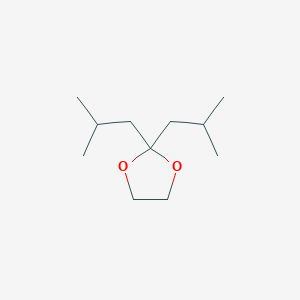
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
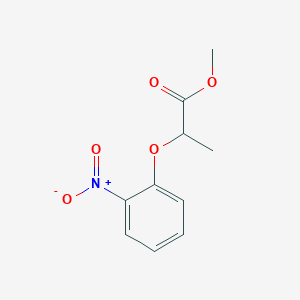
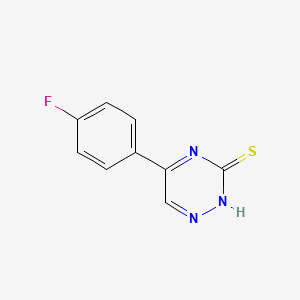
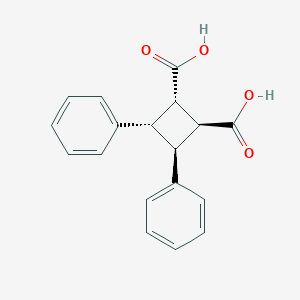
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
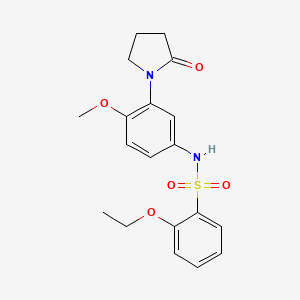
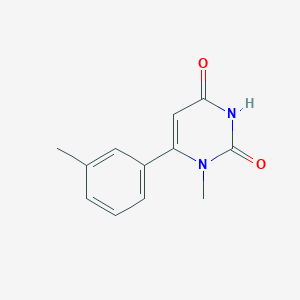
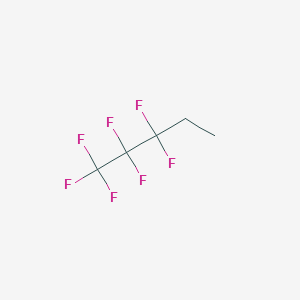
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
